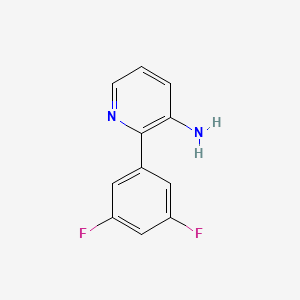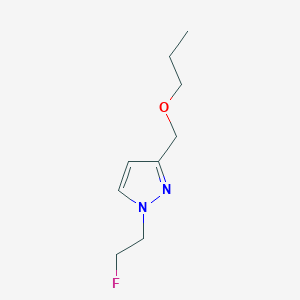![molecular formula C16H16F3N3O3S B3013280 2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034494-13-6](/img/structure/B3013280.png)
2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a useful research compound. Its molecular formula is C16H16F3N3O3S and its molecular weight is 387.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Potential
Research has led to the development of novel strategies and methodologies for synthesizing heterocyclic compounds, which play a crucial role in medicinal chemistry and materials science. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases a metal-free approach to constructing biologically important skeletons, highlighting the efficiency and potential of such methods in generating compounds with significant biological activities (Zisheng Zheng et al., 2014).
Insecticidal and Antibacterial Applications
The creation of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation has been explored for its insecticidal and antibacterial potential, demonstrating the versatility of pyrimidine derivatives in addressing agricultural and health-related challenges (P. P. Deohate et al., 2020).
Chemical Modifications and Biological Properties Optimization
Studies on modifying the pyridine moiety of certain molecules, aiming to enhance their analgesic properties, further exemplify the ongoing research efforts to optimize the biological properties of heterocyclic compounds through chemical modifications (I. Ukrainets et al., 2015).
Spectral and Structural Analysis
The investigation of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines, including their interactions with different chemical agents, provides valuable insights into the structural and spectral characteristics of pyrimidine derivatives. This research supports the understanding of molecular structures and their implications for various applications (A. Shagidullin et al., 2011).
Exploration of Liquid Crystalline Compounds
The synthesis of trifluoromethylamino-substituted pyridines and pyrimidines via oxidative desulfurization-fluorination has led to the development of new types of liquid crystalline compounds, showcasing the potential of pyrimidine derivatives in material science and technology applications (M. Kuroboshi et al., 1995).
Mécanisme D'action
Target of Action
This compound is a complex molecule with multiple functional groups, including a pyrrolidine ring and a trifluoromethyl group . These groups are known to interact with various biological targets, but specific interactions for this compound need further investigation.
Mode of Action
The mode of action of this compound is likely to be influenced by its structural features. The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . The trifluoromethyl group is a functional group that significantly influences the compound’s electronegativity . These structural elements can interact with biological targets in different ways, leading to various changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities
Pharmacokinetics
The presence of the pyrrolidine ring and the trifluoromethyl group can potentially influence its pharmacokinetic profile . These groups can modify the compound’s solubility, stability, and bioavailability, impacting its overall pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known to enhance the stability of compounds under various conditions . .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-11-20-8-6-15(21-11)25-13-7-9-22(10-13)26(23,24)14-4-2-12(3-5-14)16(17,18)19/h2-6,8,13H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBRRPDMCPXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)
![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)


![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)
![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)


